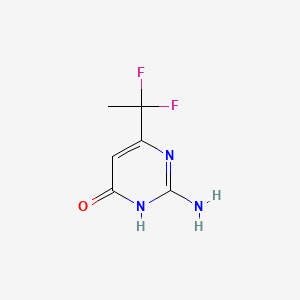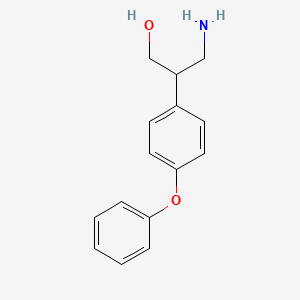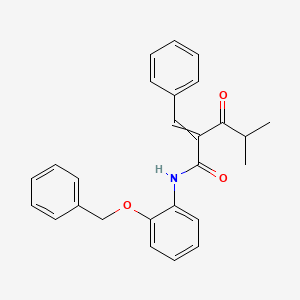![molecular formula C16H22N2O4 B13895163 Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonylamino group, and a pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxycarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protecting group, allowing the compound to selectively interact with its target. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
相似化合物的比较
Similar Compounds
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonylamino group provides protection and selectivity, while the ethyl ester group enhances solubility and stability.
属性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC 名称 |
ethyl 2-[(3S)-3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C16H22N2O4/c1-2-21-15(19)11-18-9-8-14(10-18)17-16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)/t14-/m0/s1 |
InChI 键 |
SNZAZEORODSAHZ-AWEZNQCLSA-N |
手性 SMILES |
CCOC(=O)CN1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)CN1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate](/img/structure/B13895080.png)

![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)

![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)

![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)



![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)

